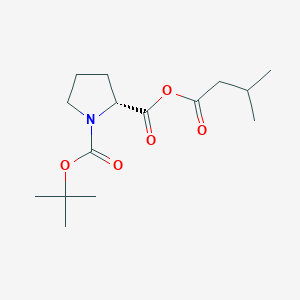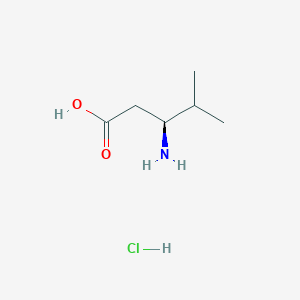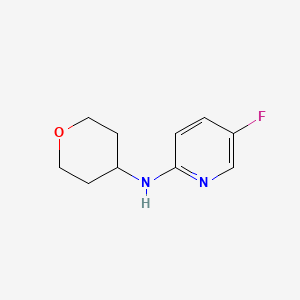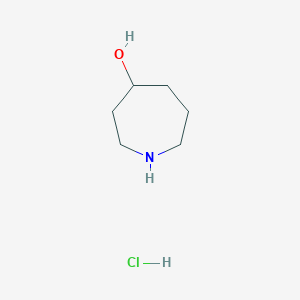
Azepan-4-ol hydrochloride
Descripción general
Descripción
Azepan-4-ol hydrochloride is an organic compound categorized as a heterocyclic compound . It has a CAS Number of 1159823-34-3 and a molecular weight of 151.64 . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
Azepan-4-ol hydrochloride’s molecular structure consists of a saturated four-membered ring composed of oxygen and nitrogen atoms, with a hydroxy group attached to the nitrogen atom . Its linear formula is C6H14ClNO .Physical And Chemical Properties Analysis
Azepan-4-ol hydrochloride is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Aplicaciones Científicas De Investigación
Biochemistry: Enzyme and Protein Studies
Azepan-4-ol hydrochloride has been utilized in biochemistry for studying the structure-function relationships of enzymes and proteins. This compound helps in understanding the roles and mechanisms of these biological molecules, which is crucial for developing new drugs and therapies .
Pharmacology: Drug Development
In pharmacology, Azepan-4-ol hydrochloride is used in the synthesis of potential therapeutic agents. Its role in the development of new medications, particularly those targeting neurological disorders, is of significant interest due to its structural properties .
Chemical Synthesis: Gold-Catalyzed Reactions
This compound plays a role in chemical synthesis, especially in gold-catalyzed reactions. It is involved in the efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation, which is a method that shows high regioselectivities and good to excellent diastereoselectivities .
Material Science: Polymer Research
Azepan-4-ol hydrochloride is also relevant in material science, where it can be used in the study and development of new polymeric materials. Its properties may influence the physical characteristics of polymers, such as flexibility and durability .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, Azepan-4-ol hydrochloride is important for chromatographic and spectroscopic analyses. It can serve as a standard or reference compound in various analytical techniques, aiding in the identification and quantification of substances .
Environmental Science: Pollution Monitoring
The compound’s role in environmental science includes monitoring pollution levels. It can be used in the analysis of environmental samples to detect contaminants and assess the impact of pollutants on ecosystems .
Food and Agriculture: Safety Testing
Lastly, Azepan-4-ol hydrochloride finds application in food and agriculture for safety testing. It can be used to analyze food products and agricultural materials for the presence of harmful substances, ensuring consumer safety .
Safety And Hazards
Azepan-4-ol hydrochloride is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Direcciones Futuras
While specific future directions for Azepan-4-ol hydrochloride are not mentioned in the available resources, it’s clear that the compound is actively used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . This suggests that Azepan-4-ol hydrochloride will continue to be a valuable compound in scientific research.
Propiedades
IUPAC Name |
azepan-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-6-2-1-4-7-5-3-6;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYAGKOXTPXDMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694879 | |
| Record name | Azepan-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-4-ol hydrochloride | |
CAS RN |
1159823-34-3 | |
| Record name | Azepan-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


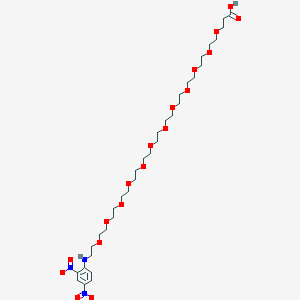


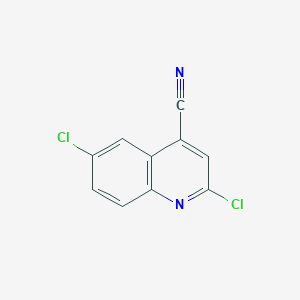
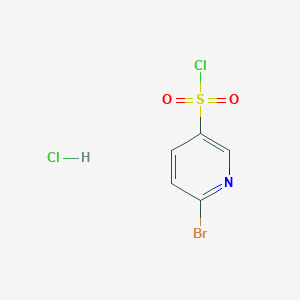

![2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1439799.png)

![1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1439803.png)
